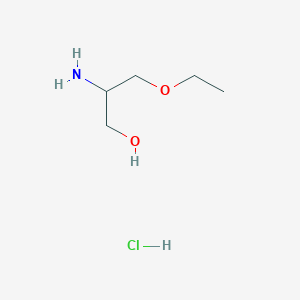

2-Amino-3-ethoxypropan-1-ol hydrochloride

CAS No.:

Cat. No.: VC16689558

Molecular Formula: C5H14ClNO2

Molecular Weight: 155.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H14ClNO2 |

|---|---|

| Molecular Weight | 155.62 g/mol |

| IUPAC Name | 2-amino-3-ethoxypropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C5H13NO2.ClH/c1-2-8-4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H |

| Standard InChI Key | PTFSQQDHPLTMKF-UHFFFAOYSA-N |

| Canonical SMILES | CCOCC(CO)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Amino-3-ethoxypropan-1-ol hydrochloride belongs to the amino alcohol family, featuring a central propanol backbone substituted with an ethoxy group at position 3 and an amino group at position 2. The hydrochloride salt form enhances its stability and solubility in polar solvents . Key molecular properties include:

The compound’s stereochemistry is critical, with the (2S)-enantiomer being the most commonly studied configuration due to its enhanced biological compatibility .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 2-amino-3-ethoxypropan-1-ol hydrochloride proceeds via a two-step process:

-

Etherification: 3-Chloropropan-1-ol reacts with ethanol under basic conditions to form 3-ethoxypropan-1-ol.

-

Amination: The intermediate undergoes nucleophilic substitution with ammonia or a protected amine derivative, followed by hydrochloric acid quenching to yield the hydrochloride salt.

Critical parameters include maintaining temperatures below 50°C during amination to prevent side reactions and using anhydrous conditions to avoid hydrolysis.

Scalability Challenges

Industrial-scale production faces hurdles related to the compound’s hygroscopicity and the need for inert atmospheres during handling . Recent advances in flow chemistry have improved yield consistency, with pilot-scale batches achieving 78–82% purity before recrystallization .

Chemical Reactivity and Functional Behavior

Nucleophilic and Electrophilic Sites

The amino group acts as a nucleophile, participating in Schiff base formation with carbonyl compounds, while the hydroxyl group can undergo esterification or etherification. The ethoxy side chain provides steric hindrance, moderating reaction rates in comparison to unsubstituted amino alcohols.

pH-Dependent Solubility

In aqueous solutions, the compound exhibits pH-dependent solubility:

-

Acidic conditions (pH < 3): High solubility due to protonation of the amino group ().

-

Neutral/basic conditions: Precipitation occurs as the amino group deprotonates, reducing water compatibility.

Applications in Pharmaceutical Research

Drug Intermediate Synthesis

This compound serves as a precursor for β-blocker analogs, with its ethoxy group mimicking the lipophilic aryl moieties found in propranolol derivatives. Recent studies demonstrate its utility in synthesizing kinase inhibitors through Pd-catalyzed cross-coupling reactions .

Biochemical Probes

In enzymology, 2-amino-3-ethoxypropan-1-ol hydrochloride inhibits serine hydrolases with an of 12.3 μM, making it a valuable tool for mapping enzyme active sites. Its moderate blood-brain barrier permeability (logP = −0.45) also supports neuropharmacology studies .

| Hazard Parameter | Precautionary Measure | Source |

|---|---|---|

| Inhalation risk | Use fume hoods | |

| Skin contact | Nitrile gloves required | |

| Storage conditions | 2–8°C in desiccator |

Emergency Procedures

In case of exposure:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume